2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone
Overview
Description
. This compound is characterized by its complex structure, which includes a chlorophenyl group, a sulfinyl group, and a pyridinyl phenyl sulfone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl sulfone with 4,6-dimethyl-3-pyridinyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative, while nucleophilic substitution of the chlorophenyl group can yield various substituted phenyl derivatives .
Scientific Research Applications
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfinyl and sulfone groups are known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s structure allows it to interact with cellular membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: Shares the chlorophenyl and sulfone groups but lacks the pyridinyl moiety.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups and a sulfone group but differs in overall structure.
Uniqueness
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(4-chlorophenyl)sulfinyl-4,6-dimethylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S2/c1-13-12-14(2)21-19(25(22)16-10-8-15(20)9-11-16)18(13)26(23,24)17-6-4-3-5-7-17/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMUGAADKDDRKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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